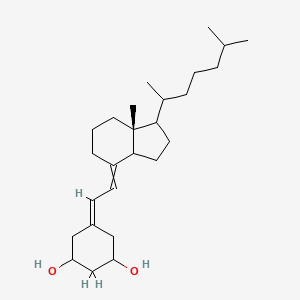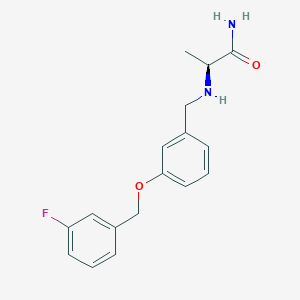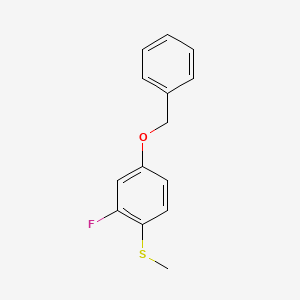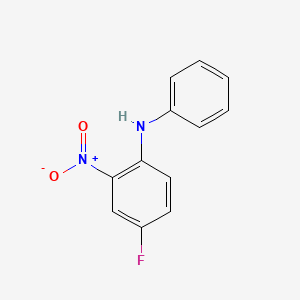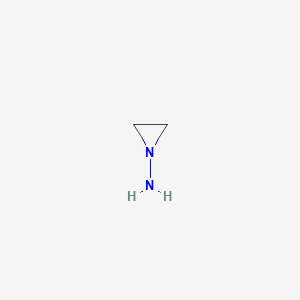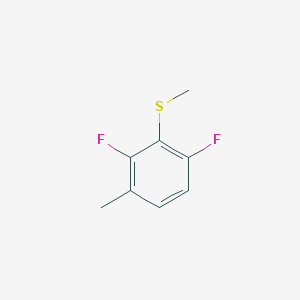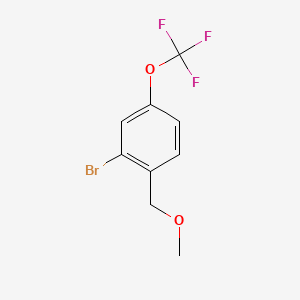
2-Bromo-1-(methoxymethyl)-4-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(methoxymethyl)-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H8BrF3O2. This compound is characterized by the presence of a bromine atom, a methoxymethyl group, and a trifluoromethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 1-(methoxymethyl)-4-(trifluoromethoxy)benzene using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully monitored, and purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(methoxymethyl)-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-amino-1-(methoxymethyl)-4-(trifluoromethoxy)benzene, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-1-(methoxymethyl)-4-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is used in the development of new pharmaceuticals and agrochemicals. Its derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of drug candidates.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(methoxymethyl)-4-(trifluoromethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance binding affinity and selectivity, while the methoxymethyl group can improve solubility and membrane permeability. The bromine atom can serve as a reactive site for further functionalization or conjugation with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-methyl-3-trifluoromethoxy-benzene: Similar structure but lacks the methoxymethyl group.
2-Bromo-1-(methoxymethyl)-3-(trifluoromethoxy)benzene: Similar structure but with different substitution pattern on the benzene ring.
2-Bromo-1-(methoxymethyl)-4-(difluoromethoxy)benzene: Similar structure but with a difluoromethoxy group instead of trifluoromethoxy.
Uniqueness
2-Bromo-1-(methoxymethyl)-4-(trifluoromethoxy)benzene is unique due to the combination of its functional groups. The trifluoromethoxy group imparts high electronegativity and lipophilicity, while the methoxymethyl group enhances solubility and reactivity. This combination makes it a valuable intermediate in organic synthesis and a promising candidate for various applications in research and industry.
Properties
Molecular Formula |
C9H8BrF3O2 |
|---|---|
Molecular Weight |
285.06 g/mol |
IUPAC Name |
2-bromo-1-(methoxymethyl)-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C9H8BrF3O2/c1-14-5-6-2-3-7(4-8(6)10)15-9(11,12)13/h2-4H,5H2,1H3 |
InChI Key |
HLKGXFWBSUVQFV-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C=C(C=C1)OC(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


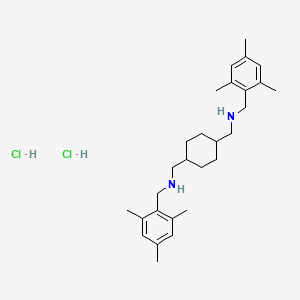
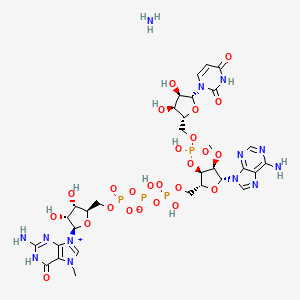
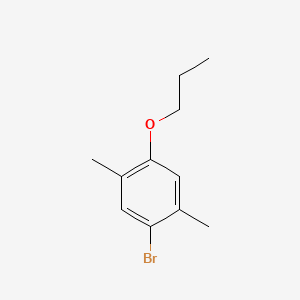
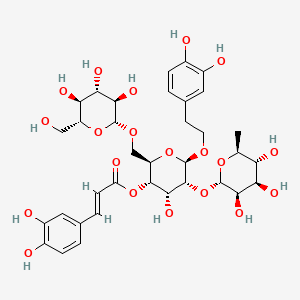
![(E)-N'-(9-((1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide](/img/structure/B14762671.png)

![Methyl 5-amino-3'-methyl-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14762688.png)
